Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 3-position and a carboxylate ester at the 7-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-5-chloropyridine with 1,3-dichloroacetone in the presence of a base, followed by nitration to introduce the nitro group at the 3-position. The final step involves esterification to form the carboxylate ester at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitro group.
Uniqueness: Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a carboxylate ester makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZMOLLOXQTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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